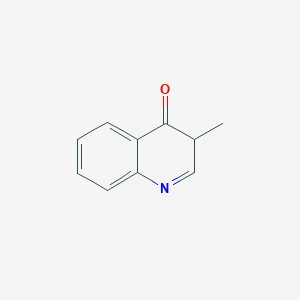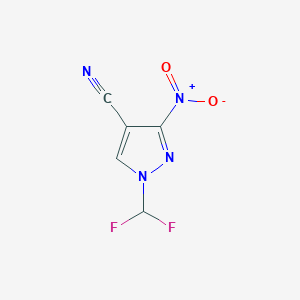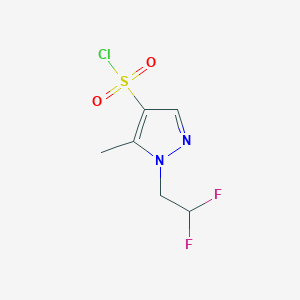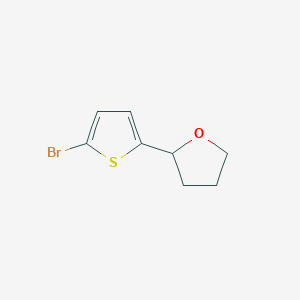
3-Methylquinolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylquinolin-4(3H)-one is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes. The compound’s unique structure, featuring a quinoline core with a methyl group at the 3-position and a keto group at the 4-position, makes it a valuable scaffold for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinolin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with acetic anhydride under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the quinoline core .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often relies on the Skraup synthesis. This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The process is scalable and efficient, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylquinolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and nitrating agents.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 3-Methylquinolin-4-ol.
Substitution: 2-Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylquinolin-4(3H)-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methylquinolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A parent compound with a similar structure but without the methyl and keto groups.
2-Methylquinoline: Similar structure with a methyl group at the 2-position instead of the 3-position.
4-Hydroxyquinoline: Similar structure with a hydroxyl group at the 4-position instead of the keto group.
Uniqueness: 3-Methylquinolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the 3-position and the keto group at the 4-position allows for unique interactions and applications that are not observed in other quinoline derivatives .
Eigenschaften
Molekularformel |
C10H9NO |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
3-methyl-3H-quinolin-4-one |
InChI |
InChI=1S/C10H9NO/c1-7-6-11-9-5-3-2-4-8(9)10(7)12/h2-7H,1H3 |
InChI-Schlüssel |
HBVLSOIOJIDYCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=NC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid](/img/structure/B11715508.png)

![Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B11715511.png)
![2-(4-nitrophenyl)-N'-[(E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11715514.png)
![2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B11715535.png)
![Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11715537.png)

